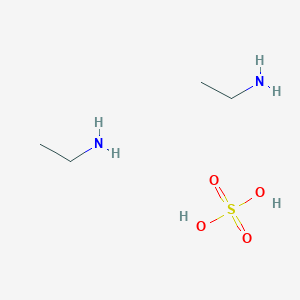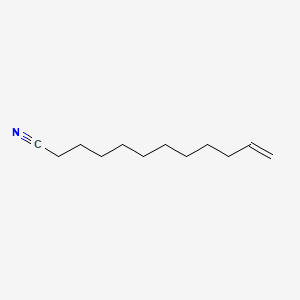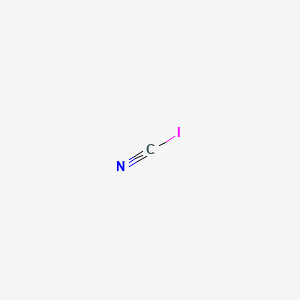
Ethyl-ammonium sulfate
Vue d'ensemble
Description
Ethyl-ammonium sulfate is an organic salt composed of ethylamine and sulfuric acid. It is a protic ionic liquid, which means it is an organic salt that exists in a liquid state at temperatures below 100°C due to its unique chemical structure. This compound is known for its hydrogen bonding properties and its role in various chemical and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl-ammonium sulfate can be synthesized through the reaction of ethylamine with sulfuric acid. The reaction typically involves the following steps:
Reaction: Ethylamine is reacted with sulfuric acid in a controlled environment.
Neutralization: The resulting solution is neutralized to form this compound.
Purification: The compound is purified through crystallization or other suitable methods to obtain the desired purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include additional steps such as solvent extraction and distillation to remove impurities and achieve the desired concentration .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl-ammonium sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert it into other amine derivatives.
Substitution: It can undergo substitution reactions where the ethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reactions: These reactions typically involve halogens or other nucleophiles under controlled temperatures and pressures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ethyl sulfate, while reduction can produce ethylamine derivatives .
Applications De Recherche Scientifique
Ethyl-ammonium sulfate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a solvent in organic synthesis.
Biology: It plays a role in the study of biological processes, particularly in the formation of hydrogen bonds and ionic interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of surfactants, detergents, and other industrial chemicals
Mécanisme D'action
The mechanism of action of ethyl-ammonium sulfate involves its ability to form hydrogen bonds and ionic interactions. These interactions are crucial in various chemical and biological processes. The compound can interact with molecular targets such as proteins and enzymes, influencing their structure and function. The pathways involved include hydrogen bonding networks and ionic interactions that stabilize or destabilize specific molecular structures .
Comparaison Avec Des Composés Similaires
Methyl-ammonium sulfate: Similar in structure but with a methyl group instead of an ethyl group.
Propyl-ammonium sulfate: Contains a propyl group, leading to different physicochemical properties.
Tetraethylammonium sulfate: A quaternary ammonium compound with four ethyl groups.
Uniqueness: this compound is unique due to its specific hydrogen bonding properties and its role as a protic ionic liquid. Its ability to form stable hydrogen bonds and ionic interactions makes it particularly useful in various scientific and industrial applications .
Propriétés
IUPAC Name |
ethanamine;sulfuric acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H7N.H2O4S/c2*1-2-3;1-5(2,3)4/h2*2-3H2,1H3;(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGARNLJTTXHQGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN.CCN.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00964936 | |
| Record name | Sulfuric acid--ethanamine (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00964936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
507-18-6 | |
| Record name | Sulfuric acid, di(ethylamine) salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000507186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid--ethanamine (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00964936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















